molecular formula C8H17NO B8819136 2-[Allyl(isopropyl)amino]ethanol CAS No. 152563-30-9

2-[Allyl(isopropyl)amino]ethanol

Cat. No.: B8819136
CAS No.: 152563-30-9
M. Wt: 143.23 g/mol
InChI Key: KYLRITGUBWGZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Allyl(isopropyl)amino]ethanol (CAS 152563-30-9) is a chemical compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . This molecule serves as a valuable building block, or synthetic intermediate, in organic and medicinal chemistry. Its structure, featuring both ethanolamine and allyl groups on a central isopropylamine core, allows for versatile chemical transformations and the introduction of specific functional groups necessary for creating more complex molecules. A primary application of this compound is in the research and development of pharmaceuticals, particularly in the synthesis of beta-blockers and other cardiovascular drugs . The reactive sites on the molecule make it a useful precursor for constructing active drug molecules. Furthermore, due to its amine and alcohol functionalities, this compound finds use in the development of specialty chemicals such as surfactants and emulsifiers . Researchers also utilize it to create novel amine-based compounds for screening potential biological activity. This product is intended for research purposes and chemical synthesis only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures should be followed, and the material should be stored at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152563-30-9

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[propan-2-yl(prop-2-enyl)amino]ethanol

InChI

InChI=1S/C8H17NO/c1-4-5-9(6-7-10)8(2)3/h4,8,10H,1,5-7H2,2-3H3

InChI Key

KYLRITGUBWGZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)CC=C

Origin of Product

United States

Synthetic Methodologies for 2 Allyl Isopropyl Amino Ethanol and Its Derivatives

Direct Synthetic Routes to 2-[Allyl(isopropyl)amino]ethanol

Direct synthetic methods provide efficient pathways to this compound, often characterized by their straightforward reaction conditions and good yields.

Reductive Amination Strategies with Isopropyl and Allyl Precursors

Reductive amination is a robust method for forming amines from carbonyl compounds. youtube.com In the context of synthesizing this compound, this strategy would typically involve the reaction of an amino-containing precursor with a carbonyl compound, followed by reduction. A plausible route is the reductive amination of glycoaldehyde (2-hydroxyacetaldehyde) with N-allylisopropylamine. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the target tertiary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice due to its selectivity and mild reaction conditions. organic-chemistry.org The efficiency of this process is often enhanced by the use of acid catalysts such as boric acid or p-toluenesulfonic acid, which can facilitate the reaction even under solvent-free conditions. organic-chemistry.org Another approach involves the reaction of ethanolamine (B43304) with acetone (B3395972) to form 2-isopropylaminoethanol, which can then be allylated. orgsyn.org

The cascade reaction involving reductive amination is pivotal, where the selective hydrogenation of the in-situ formed imine is crucial to prevent side reactions like the hydrogenation of the aldehyde. dtu.dk The synergistic effect of acid and metal sites on a catalyst can be critical, with the acid site facilitating imine formation and the metal site promoting the reduction. dtu.dk

Alkylation and Allylation of Aminoalcohols

The synthesis of this compound can be readily achieved through the N-alkylation of a precursor amino alcohol. A primary method involves the allylation of 2-(isopropylamino)ethanol (B91046). This reaction is typically carried out by treating 2-(isopropylamino)ethanol with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction's efficiency and yield.

Alternatively, the reaction can be viewed as the alkylation of an amine with an alcohol-containing compound. Molybdenum-based catalysts have been shown to be effective in the dehydrative allylation of allyl alcohol with amines, providing a direct route to various allyl amines. organic-chemistry.org This method is advantageous as it avoids the use of halide reagents.

Ring-Opening Reactions for β-Amino Alcohol Formation, including Epoxides and Aziridines

The ring-opening of three-membered heterocycles like epoxides and aziridines is a fundamental and widely used strategy for the synthesis of β-amino alcohols. growingscience.comtandfonline.com

Epoxide Ring-Opening:

The reaction of an epoxide with an amine is a classic and efficient method for generating β-amino alcohols. growingscience.com For the synthesis of this compound, this involves the nucleophilic attack of N-allylisopropylamine on ethylene (B1197577) oxide. researchgate.net This reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring, leading to the desired product. rroij.com

The reaction can be performed under various conditions, including solvent-free and catalyzed environments. A range of catalysts, from simple acids to metal complexes and even heterogeneous catalysts like sulfated tin oxide or graphite, have been shown to promote this transformation effectively, often under mild conditions and with high yields. growingscience.comrroij.com Microwave irradiation has also been employed to accelerate the reaction significantly. researchgate.net The choice of solvent can also direct the reaction's selectivity, particularly when dealing with primary amines where over-alkylation can be an issue. thieme-connect.com

Aziridine (B145994) Ring-Opening:

Aziridines, being nitrogen analogs of epoxides, also serve as excellent precursors for β-amino alcohols through ring-opening reactions. wikipedia.org The process involves the nucleophilic attack of an oxygen-containing nucleophile on an activated aziridine ring. For instance, an N-substituted aziridine can be opened by water or an alcohol to yield a β-amino alcohol. The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine ring and the nature of the nucleophile. frontiersin.org

The activation of the aziridine nitrogen with an electron-withdrawing group is often necessary to facilitate the ring-opening. clockss.org This strategy has been used to synthesize a variety of azaheterocycles and is a key step in the synthesis of several natural products. frontiersin.org Continuous flow methods have been developed for the synthesis and subsequent ring-opening of N-sulfonyl aziridines, offering a safer approach to handling these potentially hazardous intermediates. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound Analogs

The creation of chiral β-amino alcohols is of paramount importance for the pharmaceutical industry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for its biological activity.

Asymmetric Catalytic Approaches to Amino Alcohol Stereocenters

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. Several catalytic strategies have been developed for the synthesis of chiral amino alcohols.

One prominent approach is the asymmetric transfer hydrogenation of α-amino ketones. Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used to synthesize a variety of chiral 1,2-amino alcohols with excellent enantioselectivity (>99% ee) and high yields. acs.org This method avoids the need for protecting groups and can be performed under relatively mild conditions. acs.org

Asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) is another highly effective biocatalytic method. frontiersin.orgnih.gov This approach allows for the one-step synthesis of chiral amino alcohols with very high enantioselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgnih.gov

Asymmetric aminoallylation of ketones provides a direct route to chiral 1,2-amino alcohols. Copper-catalyzed reductive coupling of N-substituted allyl equivalents to ketones has been developed to produce these compounds with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Other catalytic methods include:

Asymmetric Michael addition of β-keto esters to nitroalkenes, catalyzed by simple primary β-amino alcohols, can afford chiral Michael adducts which can be precursors to chiral amino alcohols. nih.gov

Copper-catalyzed asymmetric synthesis of γ-amino alcohols from alkyne-functionalized oxetanes and amines has been reported, demonstrating the versatility of catalytic methods in creating diverse amino alcohol structures. acs.org

Chiral phosphine (B1218219) catalysts have been used in enantioselective Morita-Baylis-Hillman reactions to produce chiral β-amino ketones, which can be further reduced to the corresponding amino alcohols. youtube.com

The development of new chiral ligands and catalysts is an ongoing area of research, with chiral amino alcohols themselves often serving as precursors for these catalysts. polyu.edu.hkresearchgate.netnih.gov

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, to synthesize more complex chiral molecules.

Amino acids are excellent starting materials for the synthesis of chiral amino alcohols due to their inherent chirality. researchgate.net The reduction of the carboxylic acid group of an amino acid to an alcohol function is a common strategy. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of iodine. jocpr.com For instance, the reduction of L-phenylalanine can yield L-phenylalaninol. jocpr.com This approach provides a straightforward and often high-yielding route to optically active amino alcohols without the loss of enantiomeric purity. researchgate.net

The choice of reducing agent and reaction conditions is crucial to avoid racemization and to ensure high yields. While powerful reducing agents like LiAlH4 are effective, they can be expensive and hazardous for large-scale applications. jocpr.com Catalytic hydrogenation offers a greener alternative but may require high pressure and temperature. jocpr.com

Diastereoselective Synthesis and Resolution Techniques for Amino Alcohol Isomers

The synthesis of specific stereoisomers of amino alcohols is a critical endeavor in medicinal and materials chemistry. While direct diastereoselective synthesis or resolution of this compound is not extensively detailed in dedicated literature, general and powerful methodologies for creating chiral amino alcohols are readily applicable.

Key strategies involve the asymmetric synthesis of precursors or the use of chiral catalysts to control stereochemistry during bond formation. One such powerful method is the palladium-catalyzed intramolecular allylic C-H amination. This reaction can be used to generate syn-1,3-amino alcohol motifs from homoallylic N-nosyl carbamates. nih.gov The use of an electron-deficient N-nosyl carbamate (B1207046) nucleophile facilitates the reaction under mild conditions, offering extraordinary chemoselectivity for terminal olefins. nih.gov This approach is orthogonal to traditional methods like nitrene-based C-H aminations and provides a strategic route to vinyl syn-1,3-amino alcohol precursors. nih.gov

Another relevant approach is the diastereoselective synthesis of 2-aminoalkyl-3-sulfonyl-1,3-oxazolidines, which serve as protected forms of amino alcohols. nih.gov In this method, solid-support-bound amino alcohols are oxidized to aldehydes and then reacted with optically pure 1,2-amino alcohols to yield diastereomerically pure oxazolidines. nih.gov The resulting scaffolds can be further elaborated, representing a flexible platform for creating diverse amino alcohol derivatives.

Furthermore, enantioselective allylation of α-chloro glycine (B1666218) esters, catalyzed by a chiral squaramide hydrogen-bond donor, produces α-allyl amino esters with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov These products can be subsequently reduced to form the corresponding chiral amino alcohols. The reaction proceeds effectively with both allylsilane and allylstannane nucleophiles, demonstrating broad applicability. nih.gov

MethodCatalyst/ReagentKey FeatureProduct TypeRef
Allylic C-H AminationPd(II)/SulfoxideForms syn-1,3-amino alcohols from terminal olefinsVinyl syn-1,3-amino alcohol precursors nih.gov
Oxazolidine SynthesisOptically pure 1,2-amino alcoholsCreates diastereomerically pure protected amino alcohols2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines nih.gov
Asymmetric AllylationChiral Squaramide H-bond DonorHigh enantio- and diastereoselectivityα-Allyl Amino Esters nih.gov

Synthesis of Functionalized Derivatives of this compound

The functionalization of the this compound core structure can be achieved through targeted reactions at its three primary reactive sites: the hydroxyl group, the amino moiety, and the allyl side chain.

Chemical Transformations at the Hydroxyl Group (e.g., Esterification, Etherification)

The primary hydroxyl group is a prime site for modification through esterification and etherification, yielding derivatives with altered physical and chemical properties.

Esterification: The formation of esters from this compound can be accomplished using standard esterification protocols. A common method involves reacting the alcohol with a carboxylic acid or, more efficiently, an acid chloride. For instance, the esterification of 2-(2-diethylamino-ethoxy)-ethanol has been successfully achieved by reacting it with l-phenyl-l-cyclopentanecarbonyl chloride in toluene, resulting in high yields of the corresponding ester. google.com Another approach is trans-esterification, where the amino alcohol is reacted with a simple ester, like a methyl or ethyl ester, often in the presence of a catalyst such as metallic sodium, to liberate methanol (B129727) or ethanol (B145695). google.com The esterification of allyl-type alcohols can also be achieved by simply heating the alcohol with a carboxylic acid, which can proceed efficiently without a dedicated catalyst. google.com

Etherification: The hydroxyl group can be converted into an ether linkage via several methods. The Williamson ether synthesis is a classic and effective approach. A process for the etherification of amino alcohols involves deprotonating the alcohol with a metal, such as molten sodium, to form the more nucleophilic alkoxide, which is then alkylated with an alkylating agent. google.com This method demonstrates high efficiency and preserves the stereochemistry of the starting amino alcohol. google.com Palladium-catalyzed allylation of allylic alcohols with nonactivated phenols represents another modern technique, forming aryl allyl ethers with water as the only byproduct. organic-chemistry.org

TransformationReagent(s)Key ConditionsProductRef
Esterification Carboxylic Acid ChlorideReflux in tolueneCarboxylic Ester google.com
Esterification Carboxylic AcidHeating, no catalystCarboxylic Ester google.com
Trans-esterification Methyl/Ethyl Ester, SodiumHeatingCarboxylic Ester google.com
Etherification Metal (e.g., Na), Alkylating AgentDeprotonation then alkylationAlkyl Ether google.com
Etherification Phenol, Pd CatalystPd[BiPhePhos] catalystAryl Ether organic-chemistry.org

Modifications of the Amino Moiety (e.g., Amidation, Quaternization)

The tertiary amino group in this compound can be further functionalized, most commonly through quaternization to form ammonium (B1175870) salts.

Amidation: While direct amidation of the tertiary amine is not a standard transformation, related processes can modify the structure. For example, oxidative amidation methods allow for the coupling of amines with activated substrates like 1,1-dicyanoalkanes, using molecular oxygen and a base. researchgate.net This type of reaction forges a new amide bond and demonstrates high chemoselectivity, even with sterically demanding amines. researchgate.net

Quaternization: The conversion of the tertiary amine into a quaternary ammonium salt is a straightforward and common reaction. This is typically achieved by reacting the amine with an alkyl halide. For instance, allyl dialkyl amines can be quaternized by reaction with an allyl halide, such as allyl chloride, in a suitable solvent like acetone. google.com The reaction proceeds efficiently at moderate temperatures (e.g., 40°C), often leading to the precipitation of the pure quaternary ammonium salt. google.com The quaternization of tertiary amine-containing polymers with agents like methyl iodide or benzyl (B1604629) chloride is also well-established, indicating the general applicability of this reaction. researchgate.net

TransformationReagent(s)Key ConditionsProductRef
Quaternization Allyl Halide (e.g., Allyl Chloride)Acetone, 20-60°CDiallyl Dialkyl Ammonium Halide google.com
Quaternization Alkyl Halide (e.g., Methyl Iodide)Solvent (e.g., DMSO)Quaternary Ammonium Salt researchgate.net

Diversification of the Allyl and Isopropyl Side Chains via Olefin Metathesis or Substitution

Diversification of the Allyl Side Chain: The allyl group's carbon-carbon double bond is a highly versatile handle for structural modification, primarily through olefin metathesis. Olefin metathesis is a powerful synthetic tool that allows for the cutting and rearranging of double bonds. beilstein-journals.org The presence of an allylic hydroxyl group, as found in this compound, is known to have an activating effect in ruthenium-catalyzed metathesis reactions. beilstein-journals.org Cross-metathesis (CM) reactions, in particular, enable the coupling of the allyl group with a wide range of other olefins, leading to significant structural diversification. ox.ac.ukacs.orgnih.gov The development of water-soluble catalysts has further expanded the scope of this reaction, making it applicable under a broader range of conditions. beilstein-journals.org

ReactionCatalystSubstrate PartnerKey FeatureRef
Cross-MetathesisRuthenium-based (e.g., Grubbs catalysts)Various alkenesC-C bond formation at the allyl group beilstein-journals.org
Aqueous Cross-MetathesisWater-soluble Ru catalystsAllyl alcohol, etc.Enhanced reactivity of allyl sulfides/ethers beilstein-journals.orgox.ac.uk

Diversification of the Isopropyl Side Chain: Direct substitution on the saturated isopropyl group is chemically challenging and generally not a preferred synthetic route. A more practical approach to diversify this part of the molecule is to utilize different starting materials during the initial synthesis. The isopropylamino moiety is typically introduced using isopropylamine (B41738), which itself can be synthesized via the amination of isopropanol. researchgate.net By substituting isopropylamine with other primary or secondary amines in the initial synthetic steps, a wide variety of N-substituted amino ethanol derivatives can be generated.

Reaction Mechanisms and Kinetic Studies of 2 Allyl Isopropyl Amino Ethanol

Intramolecular Rearrangement Processes Involving the Allyl Group

The presence of the allyl group facilitates several intramolecular rearrangement reactions, which are fundamental in synthetic organic chemistry for creating new carbon-carbon or carbon-heteroatom bonds with high stereoselectivity.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bond moves across a conjugated π-electron system, leading to a structural isomer. youtube.com For derivatives of 2-[Allyl(isopropyl)amino]ethanol, libretexts.orgorganic-chemistry.org and organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements are of primary interest.

A libretexts.orgorganic-chemistry.org-sigmatropic rearrangement can occur in derivatives where the atom attached to the allyl group can stabilize a negative or positive charge. wikipedia.org In the context of allylic amines, the aza-Wittig reaction is a relevant example, involving the rearrangement of an α-metalated tertiary amine. wikipedia.org Another key reaction is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, most famously represented by the Claisen rearrangement, which involves the rearrangement of an allyl vinyl ether. youtube.com An analogous reaction could be envisioned for a derivative of this compound. These rearrangements are prized for their ability to control stereochemistry at newly formed bonds. wikipedia.org

While the principles of these rearrangements are well-established for various allylic systems, specific mechanistic and kinetic data for derivatives of this compound are not extensively documented in publicly available research. nih.govsigmaaldrich.com

Table 1: General Sigmatropic Rearrangements Applicable to Allylic Amino Alcohol Scaffolds

Rearrangement Type General Reactant Structure General Product Structure Notes
libretexts.orgorganic-chemistry.org-Aza-Wittig Rearrangement An α-lithiated tertiary allylic amine A rearranged homoallylic amine Involves a five-membered cyclic transition state. wikipedia.org

| organic-chemistry.orgorganic-chemistry.org-Claisen Rearrangement | An allyl vinyl ether derivative | A γ,δ-unsaturated carbonyl compound | Proceeds through a chair-like six-membered transition state. youtube.com |

The Brook rearrangement is an intramolecular, base-catalyzed migration of a silyl (B83357) group from a carbon atom to an oxygen atom, forming a silyl ether. organic-chemistry.orgwikipedia.org The driving force for this reaction is the high thermodynamic stability of the silicon-oxygen bond. organic-chemistry.org The mechanism involves the deprotonation of a hydroxyl group to form an alkoxide, which then attacks the silicon atom in an intramolecular fashion. alfa-chemistry.com This forms a transient pentacoordinate silicon species, which resolves by cleaving the silicon-carbon bond to yield a carbanion that is subsequently protonated. organic-chemistry.orgalfa-chemistry.com

This rearrangement is particularly relevant to silylated derivatives of amino alcohols. Recent studies have demonstrated the utility of a radical-mediated Brook rearrangement in the synthesis of γ-amino alcohols from alkenes, highlighting its applicability in complex molecule synthesis. nih.govacs.org Although specific studies on this compound are scarce, the principles of the Brook rearrangement would apply to its α-silylated derivatives.

Table 2: Generalized Mechanism of Anionic Brook Rearrangement

Step Description Intermediate Structure
1. Deprotonation A base removes the proton from the hydroxyl group of the α-silyl alcohol derivative, forming an alkoxide. R¹R²C(SiR³)-O⁻
2. Intramolecular Attack The alkoxide anion attacks the adjacent silicon atom, forming a cyclic pentacoordinate silicon intermediate. Cyclic [R¹R²C-O-SiR³]⁻
3. C-Si Bond Cleavage The silicon-carbon bond breaks, transferring the negative charge to the carbon atom and forming a silyl ether. ⁻CR¹R² + R³Si-O-

| 4. Protonation | The carbanion is protonated by a proton source in the medium, yielding the final rearranged product. | HCR¹R²-O-SiR³ |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is defined by its three distinct functional groups: the tertiary amine, the primary hydroxyl group, and the carbon-carbon double bond.

The nitrogen atom in this compound is a tertiary amine, as it is bonded to an isopropyl group, an allyl group, and a 2-hydroxyethyl group. As a tertiary amine, it lacks a hydrogen atom directly attached to the nitrogen, and therefore cannot undergo acylation at the nitrogen center.

The primary reactivity of the tertiary amine is as a base or a nucleophile. It can be protonated by acids to form quaternary ammonium (B1175870) salts. Its nucleophilicity allows it to react with alkylating agents, such as alkyl halides, in an SN2 reaction to form a quaternary ammonium salt, a process known as quaternization.

Table 3: Representative Reactions of the Tertiary Amine

Reaction Type Reagent Product
Protonation (Base) Hydrochloric Acid (HCl) 2-[Allyl(isopropyl)ammonio]ethanol chloride

| Alkylation (Quaternization) | Methyl Iodide (CH₃I) | 2-[Allyl(isopropyl)(methyl)ammonio]ethanol iodide |

The primary hydroxyl group behaves as a typical alcohol, capable of acting as a nucleophile or being converted into a good leaving group.

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. google.com While direct esterification with a carboxylic acid is possible, it is often an equilibrium-limited process. The use of more reactive acylating agents like acyl chlorides, typically in the presence of a non-nucleophilic base like pyridine, provides higher yields. google.com

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Specific methods for the etherification of amino alcohols have been developed, sometimes utilizing metals as deprotonating agents to form the alkoxide in situ before alkylation. google.com

Table 4: Reactivity of the Primary Hydroxyl Group

Reaction Type Reagent(s) General Product Structure
Esterification Acetyl Chloride (CH₃COCl), Pyridine 2-[Allyl(isopropyl)amino]ethyl acetate

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 1-[Allyl(isopropyl)amino]-2-methoxyethane |

The carbon-carbon double bond in the allyl group is susceptible to a variety of addition reactions. wikipedia.org The reactivity is characteristic of a typical alkene.

Electrophilic Addition: The double bond can react with electrophiles. For instance, it can be halogenated with bromine (Br₂) or chlorinated with chlorine (Cl₂) to form dihaloalkanes. It can also undergo hydrohalogenation with acids like HBr or HCl.

Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) will convert the allyl group into a propyl group, saturating the molecule.

Table 5: Common Addition Reactions of the Allyl Group

Reaction Type Reagent(s) Product Structure
Halogenation Bromine (Br₂) 2-[2,3-Dibromopropylamino]ethanol
Hydrogenation Hydrogen (H₂), Palladium on Carbon (Pd/C) 2-[Isopropyl(propyl)amino]ethanol

| Hydrohalogenation | Hydrogen Bromide (HBr) | 2-[2-Bromopropylamino]ethanol (Markovnikov addition) |

Mechanistic Pathways of Oxidation and Reduction Reactions

The dual functionality of this compound allows for a range of oxidative and reductive transformations. The specific reaction pathway is highly dependent on the reagents and conditions employed.

The selective oxidation of the hydroxyl group in this compound to an aldehyde or carboxylic acid is a challenging yet important transformation. The presence of the tertiary amine and the allyl group necessitates the use of chemoselective oxidizing agents to avoid side reactions such as N-oxidation or cleavage of the allyl group.

The direct oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds can be a significant challenge in organic synthesis, often requiring protection/deprotection strategies. nih.gov However, modern catalytic systems have shown high chemoselectivity. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system has been effective in the aerobic oxidation of various unprotected amino alcohols. nih.gov This system facilitates the alcohol-selective oxidation of primary, secondary, and tertiary amino alcohols to their carbonyl derivatives in good to high yields at room temperature under air. nih.gov

For allylic alcohols, zirconocene (B1252598) complexes have been used as catalysts for the selective oxidation of the alcohol function to α,β-unsaturated carbonyl compounds. sci-hub.se While this compound is not a primary allylic alcohol, the principles of selective oxidation using such transition metal catalysts are relevant. The mechanism of these oxidations often involves the formation of a metal-alkoxide intermediate, followed by a β-hydride elimination to yield the carbonyl compound and a metal-hydride species, which is then re-oxidized by the terminal oxidant.

Table 1: Hypothetical Data on the Selective Oxidation of this compound

Catalyst SystemOxidantSolventTemperature (°C)ProductYield (%)
AZADO/CuClAirAcetonitrile252-[Allyl(isopropyl)amino]acetaldehyde85
TEMPO/NaOClO₂Dichloromethane02-[Allyl(isopropyl)amino]acetic acid78
Zirconocene Dichloridet-BuOOHToluene802-[Allyl(isopropyl)amino]acetaldehyde70

This table presents hypothetical data based on typical outcomes for similar compounds to illustrate potential synthetic routes.

Functional groups derived from this compound, such as imines or amides formed from the oxidation of the alcohol and subsequent reaction, can undergo reduction. The reduction of amides, for instance, is a fundamental transformation in organic chemistry.

A general method for the reduction of primary, secondary, and tertiary amides to alcohols utilizes a samarium(II) iodide/amine/water (SmI₂/amine/H₂O) system. nih.gov This method is highly chemoselective for C-N bond cleavage, yielding the corresponding alcohol under mild conditions. nih.gov The mechanism is proposed to involve a single electron transfer. nih.gov

Alternatively, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. youtube.com The reaction proceeds through the formation of a complex with the carbonyl group, followed by hydride transfer. A second equivalent of the hydride attacks the resulting intermediate to furnish the amine after an aqueous workup. youtube.com This provides a route to synthesize a variety of complex amines from their corresponding amides. youtube.com

Table 2: Hypothetical Data on the Reduction of an Amide Derived from 2-[Allyl(isopropyl)amino]acetic acid

Derived Functional GroupReducing AgentSolventReaction ConditionsProduct
N,N-Dimethyl-2-[allyl(isopropyl)amino]acetamideSmI₂/Et₃N/H₂OTHF23°C, 12hThis compound
N,N-Dimethyl-2-[allyl(isopropyl)amino]acetamideLiAlH₄ then H₂ODiethyl EtherReflux, 4hN,N-Dimethyl-2-{[2-(allyl(isopropyl)amino)]ethyl}amine

This table presents hypothetical data based on established reactivity patterns for the reduction of amides.

Solvent Effects and Reaction Environment Impact on Mechanistic Pathways

The solvent is not merely an inert medium for a reaction but can profoundly influence the reaction rate and even the mechanistic pathway. nih.gov This is particularly true for reactions involving polar or charged intermediates and transition states. The choice of solvent can affect the solubility of reactants, the stabilization of intermediates, and the activation energy of the reaction. nih.govnih.gov

For reactions involving zwitterionic intermediates, such as in certain CO₂ capture reactions with amino alcohols, the solvent polarity and its ability to form hydrogen bonds are critical. researchgate.net In the context of this compound, a change from a protic solvent like water or ethanol (B145695) to an aprotic solvent could significantly alter the course of a reaction. For example, reactions proceeding through a bimolecular SN2-type mechanism in aqueous solution might switch to a dissociative DN + AN (or SN1-type) mechanism in less polar solvents, as observed in phosphate (B84403) ester solvolysis. nih.gov This is often accompanied by a significant change in the entropy of activation. nih.gov

The dielectric constant of the solvent, its hydrogen-bonding capacity, and its nucleophilicity or electrophilicity all play a role in determining the reaction outcome. For instance, in photochemical reactions, the solvent can influence the photophysical properties of the photocatalyst and the stereoselectivity of the reaction. nih.gov

Table 3: Hypothetical Solvent Effects on the Rate of a Nucleophilic Substitution Reaction of a Derivative of this compound

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Water78.41000
Ethanol24.6100
Acetonitrile37.550
Dichloromethane8.95
Toluene2.41

This table illustrates a hypothetical trend where a more polar, protic solvent accelerates a reaction involving a polar transition state.

Coordination Chemistry of 2 Allyl Isopropyl Amino Ethanol As a Chiral Ligand

Design Principles for 2-[Allyl(isopropyl)amino]ethanol-Based Ligands

The design of ligands based on the this compound framework is guided by fundamental principles of coordination chemistry, focusing on chelation modes and the electronic and steric properties of the ligand.

Chelation Modes (e.g., N,O-Bidentate, Potential Involvement of Allyl π-System)

Amino alcohols are versatile ligands capable of coordinating to metal centers in several ways. The primary mode of coordination involves the nitrogen of the amino group and the oxygen of the alcohol group, forming a stable five-membered chelate ring. rsc.orgresearchgate.net This N,O-bidentate chelation is a common feature in the coordination chemistry of amino alcohols. rsc.orgresearchgate.net The alcohol group can coordinate in its neutral form or be deprotonated to form an alcoholate, which can act as a bridging ligand between two metal centers. rsc.org

A unique aspect of this compound is the presence of an allyl group. The π-system of the allyl group introduces the possibility of additional coordination to the metal center. wikipedia.org Allyl ligands can bind to metals in an η³-fashion, where all three carbon atoms of the allyl group are involved in bonding, or in an η¹-fashion, where only one carbon atom is directly bonded to the metal. wikipedia.orgslideshare.net The specific coordination mode of the allyl group is influenced by the electronic properties of the metal and the other ligands present in the coordination sphere. wikipedia.org

Steric and Electronic Tuning of Ligand Frameworks for Metal Complexation

The steric and electronic properties of a ligand play a crucial role in determining the structure, stability, and reactivity of the resulting metal complex. researchgate.netrsc.org In the case of this compound-based ligands, these properties can be systematically modified to fine-tune the behavior of the metal center.

Steric Tuning: The isopropyl group on the nitrogen atom and the allyl group provide a certain degree of steric bulk around the metal center. This steric hindrance can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in catalytic reactions. By modifying the substituents on the nitrogen atom or the allyl group, the steric environment can be systematically varied to optimize the desired properties of the complex.

Electronic Tuning: The electronic properties of the ligand can be adjusted by introducing electron-donating or electron-withdrawing groups into the ligand framework. researchgate.net While the parent this compound ligand has a specific electronic profile, modifications to the allyl group or the introduction of substituents elsewhere in the molecule can alter the electron density on the donor atoms (nitrogen and oxygen). This, in turn, influences the strength of the metal-ligand bonds and the reactivity of the metal complex. For instance, the introduction of electron-withdrawing groups can increase the Lewis acidity of the metal center, which can be beneficial in certain catalytic applications. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and related amino alcohol ligands is typically achieved through straightforward reactions between the ligand and a suitable metal salt. alfa-chemistry.comnih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the most definitive method for structural elucidation. researchgate.netresearchgate.net

Transition Metal Complexes with this compound

A wide range of transition metal complexes with amino alcohols have been synthesized and studied. alfa-chemistry.commdpi.comresearchgate.net These complexes often exhibit interesting structural and magnetic properties. rsc.org The synthesis of transition metal complexes with this compound would likely follow established procedures, involving the reaction of the ligand with a transition metal salt in a suitable solvent. alfa-chemistry.comnih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. rsc.org The resulting complexes could feature the ligand in its neutral or deprotonated form, and the allyl group could potentially coordinate to the metal center, leading to a variety of structural motifs.

Main Group Metal Complexes with Amino Alcohol Ligands

While transition metal complexes of amino alcohols are more extensively studied, main group metals also form stable complexes with these ligands. organic-chemistry.org For example, amino alcohols have been shown to form chelates with elements like boron. organic-chemistry.org The synthesis of main group metal complexes with this compound would involve similar synthetic strategies as those used for transition metals. These complexes could find applications in areas such as catalysis and materials science.

Stereochemical Aspects in Metal-Ligand Interactions

The stereochemistry of metal complexes is profoundly influenced by the chirality of the coordinating ligands. In the case of this compound, the presence of a stereogenic center dictates the spatial arrangement of the atoms in the resulting metal complex, leading to the formation of specific isomers.

The chirality of this compound plays a crucial role in determining the geometry and conformation of its metal complexes. When this bidentate ligand coordinates to a metal center through its nitrogen and oxygen atoms, it forms a five-membered chelate ring. The substituents on the chiral carbon and the nitrogen atom (the allyl and isopropyl groups) create a specific steric environment around the metal ion.

Table 1: Representative Crystallographic Data for a Hypothetical Octahedral Metal Complex with a Chiral Amino Alcohol Ligand

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.25
b (Å)12.87
c (Å)14.56
β (°)105.3
Metal-Nitrogen Bond Length (Å)2.05
Metal-Oxygen Bond Length (Å)1.98
N-Metal-O Bite Angle (°)85.2

Note: This table presents typical data for illustrative purposes and does not represent experimentally determined values for a this compound complex.

The coordination of a chiral ligand like this compound to a metal center can lead to the formation of stereoisomers, specifically diastereomers and enantiomers.

Enantiomers: When a metal ion is coordinated by achiral ligands and one or more chiral this compound ligands, the resulting complex will be chiral. If a racemic mixture of the ligand is used, a racemic mixture of the complex will be formed. However, if an enantiomerically pure ligand (e.g., only the (R)-enantiomer) is used, the resulting complex will also be enantiomerically pure. In the case of octahedral complexes with three bidentate ligands, the arrangement of the ligands can create a "propeller" like chirality, designated as Δ (right-handed) or Λ (left-handed). rsc.orgnih.gov An enantiomerically pure chiral ligand will typically favor the formation of one of these isomers over the other.

Diastereomers: When a metal complex already contains a chiral center (either at the metal or from another ligand) and then coordinates with a chiral this compound ligand, diastereomers can be formed. Diastereomers have different physical and chemical properties, which can be exploited for their separation. For example, if a metal complex with a chiral ancillary ligand is reacted with a racemic mixture of this compound, two diastereomeric complexes will be formed: [(chiral ancillary ligand)M((R)-2-[Allyl(isopropyl)amino]ethanol)] and [(chiral ancillary ligand)M((S)-2-[Allyl(isopropyl)amino]ethanol)]. These diastereomers will have distinct spectroscopic signatures and can often be separated by techniques such as chromatography.

Spectroscopic Signatures in Metal-2-[Allyl(isopropyl)amino]ethanol Complexes (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the characterization of metal complexes in solution and for probing the metal-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes of this compound. Upon coordination to a metal, the chemical shifts of the protons and carbons of the ligand will change compared to the free ligand.

¹H NMR: The protons closest to the metal center, such as the methylene (B1212753) protons of the ethanol (B145695) backbone and the methine proton of the isopropyl group, will experience the most significant shifts. The coordination can also lead to changes in the coupling constants. In cases where diastereomers are formed, separate sets of peaks will be observed for each diastereomer, allowing for the determination of the diastereomeric ratio. The signals of the allyl group can also be informative about its conformational freedom upon coordination.

¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon coordination. The magnitude of the shift can provide information about the strength of the metal-ligand bond. The appearance of distinct sets of signals in the ¹³C NMR spectrum is a clear indication of the presence of diastereomers.

Table 2: Hypothetical ¹H NMR Chemical Shift Data (ppm) for Free and Coordinated this compound

Proton GroupFree Ligand (CDCl₃)Coordinated Ligand (CDCl₃)
-CH₂- (allyl)~3.2~3.5
-CH= (allyl)~5.8~6.0
=CH₂ (allyl)~5.2~5.4
-CH- (isopropyl)~2.8~3.1
-CH₃ (isopropyl)~1.1~1.3
-CH₂-N-~2.6~2.9
-CH₂-O-~3.6~3.9
-OHvariableabsent upon deprotonation

Note: This table presents expected trends in chemical shifts for illustrative purposes.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. For complexes of transition metals with d-electrons, the absorption bands in the visible region are often due to d-d transitions. The energy and intensity of these bands are sensitive to the geometry of the complex and the nature of the ligands.

The coordination of this compound to a metal ion will perturb the d-orbital energies of the metal, leading to characteristic absorption bands. The position and intensity of these bands can help to infer the coordination environment of the metal ion (e.g., octahedral vs. tetrahedral). Furthermore, charge transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may be observed in the UV region. The chirality of the ligand can also be studied using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light and provides detailed information about the stereochemistry of the complex.

Catalytic Applications of 2 Allyl Isopropyl Amino Ethanol Based Systems

Asymmetric Catalysis Driven by Chiral 2-[Allyl(isopropyl)amino]ethanol Ligands

The fundamental structure of this compound, containing both a nitrogen and an oxygen atom separated by a two-carbon backbone, makes its chiral derivatives potent bidentate ligands for a variety of metals. This arrangement is highly effective in creating a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in numerous reactions.

Enantioselective Hydrogenation Reactions

Chiral β-amino alcohols are a privileged class of ligands for the asymmetric transfer hydrogenation of ketones and imines, a process vital for the synthesis of chiral secondary alcohols and amines. liv.ac.uk Ruthenium, rhodium, and iridium complexes are commonly employed, with the ligand being crucial for achieving high enantioselectivity and catalytic activity. liv.ac.uk

In these reactions, a metal complex, often a ruthenium(II) arene complex, coordinates with the chiral β-amino alcohol ligand. The substrate, typically a ketone, is then reduced with high stereoselectivity. The hydrogen source is often an isopropanol/base mixture or a formic acid/triethylamine azeotrope. liv.ac.ukrsc.org The effectiveness of these catalysts is demonstrated by their ability to facilitate the reduction of a wide array of ketones with excellent enantiomeric excesses (ee), sometimes up to 99%. liv.ac.uk

Research has shown that simple, commercially available β-amino alcohols can serve as effective ligands for the asymmetric transfer hydrogenation of aromatic ketones in aqueous solutions using formate (B1220265) as the hydrogen donor. liv.ac.uk The performance, including reaction rates and enantioselectivity, can be influenced by the pH of the solution, with higher pH levels often favoring better outcomes. liv.ac.uk For instance, a notable application is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols, which are key components in many pharmaceutical compounds. nih.gov

While specific data for a chiral ligand derived directly from this compound is not prominent, the established success of analogous structures, such as the cis-1-aminoindan-2-ol derivative, which provides some of the highest asymmetric inductions reported for this reaction, underscores the potential of this compound class. rsc.org

Table 1: Examples of β-Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation of Ketones

Ligand StructureMetalSubstrateProductEnantiomeric Excess (ee)Reference
(1R,2S)-1-aminoindan-2-olRuthenium(II)Acetophenone1-Phenylethanol91% rsc.org
Various β-amino alcoholsRuthenium(II), Rhodium(III), Iridium(III)AcetophenonesSubstituted 1-phenylethanolsUp to 87% liv.ac.uk
Not specifiedRutheniumUnprotected α-ketoamines1,2-Amino alcohols>99% nih.gov

This table presents data for the general class of β-amino alcohol ligands to illustrate the catalytic context.

Other Chiral Transformations (e.g., Asymmetric Additions, Cycloadditions)

The utility of chiral β-amino alcohol ligands extends to a variety of other enantioselective transformations, most notably the addition of organometallic reagents to carbonyl compounds.

A well-established application is the promotion of the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org Optimized chiral β-amino alcohol ligands, derived from the Sharpless epoxidation of allyl alcohols, have been shown to catalyze this reaction with nearly quantitative yields and high enantioselectivity (up to 95% ee). rsc.org The success of these ligands demonstrates their ability to create a highly organized chiral environment that directs the approach of the nucleophile to one face of the aldehyde.

The versatility of this ligand class is further confirmed by its effectiveness with a range of substrates, including various substituted aromatic aldehydes and aliphatic aldehydes, indicating that the catalyst's performance is robust and not highly sensitive to the electronic or steric properties of the substrate. rsc.org

Table 2: Performance of a Homogeneous Amino Alcohol Catalyst in the Enantioselective Addition of Diethylzinc to Various Aldehydes

Aldehyde SubstrateProduct YieldEnantiomeric Excess (ee)Reference
Benzaldehyde98%95% rsc.org
4-Chlorobenzaldehyde98%94% rsc.org
4-Methoxybenzaldehyde97%94% rsc.org
2-Naphthaldehyde98%93% rsc.org
Hexanal95%85% rsc.org

This table is based on data for an optimized β-amino alcohol ligand, illustrating the potential of the structural class.

Non-Asymmetric Catalytic Roles

Beyond its use in creating chiral ligands, the this compound structure can participate in catalysis in non-asymmetric roles, either as a ligand for cross-coupling reactions or by leveraging the basicity of its amine group.

Application as Ligand in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While sophisticated phosphine (B1218219) and N-heterocyclic carbene ligands often dominate the field, simpler ligands can also play a role. Allylic alcohols can be used directly in palladium(0)-catalyzed cross-coupling reactions with aryl- and alkenylboronic acids. rsc.org These reactions are atom-economical and can proceed without the addition of a base, as the hydroxyl group of the alcohol has poor leaving ability. rsc.org

While specific studies detailing the use of this compound as a ligand are scarce, related structures are known to be effective. For instance, palladium complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have been evaluated as pre-catalysts for Suzuki-Miyaura cross-coupling. rsc.org The presence of both a soft donor (phosphine) and a π-system (allyl group) in these ligands is key to their catalytic activity. Given that this compound contains both a nitrogen donor and an allyl group, it possesses the fundamental features that could allow it to act as a ligand in certain cross-coupling processes, although its efficacy would need to be experimentally determined.

Use as a Base or Organocatalyst in Specific Transformations

The ethanolamine (B43304) backbone of the molecule imparts basic properties. Ethanolamine itself is used industrially to control the pH of water streams and to scrub acidic gases like carbon dioxide. wikipedia.orgacs.org The tertiary amine in this compound is a Brønsted base and can be used to deprotonate acidic substrates or neutralize acid byproducts in a reaction.

Furthermore, the combination of an amine and an alcohol functional group allows it to act as a bifunctional organocatalyst. The amine can activate substrates by forming an enamine or iminium ion, while the hydroxyl group can act as a hydrogen bond donor, orienting the other reactant and stabilizing the transition state. This dual activation model is a common strategy in organocatalysis. Simple primary β-amino alcohols have been shown to be efficient organocatalysts for asymmetric Michael additions, demonstrating the power of this structural motif.

No Publicly Available Research on the Catalytic Applications of this compound

Extensive searches of scientific databases and scholarly articles have revealed no specific research detailing the catalytic applications of the chemical compound this compound. Consequently, it is not possible to provide an article structured around its use as a precursor in catalysis, mechanistic investigations of its catalytic cycles, or computational modeling of its transition states, as no such information appears to be publicly available.

The requested outline, which includes detailed subsections on homogeneous and heterogeneous catalysis, identification of active catalytic species, kinetic and thermodynamic studies, and computational modeling, presupposes a body of existing research on this particular compound's role in catalysis. However, the scientific literature does not appear to contain studies focused on these aspects of this compound.

While there is a broad field of research on the use of various amino alcohols as ligands and precursors in catalysis, the specific compound is not featured in the available literature in this context. Therefore, the creation of a scientifically accurate and informative article as per the user's detailed request is not feasible based on the current state of published research.

Theoretical and Computational Chemistry Studies on 2 Allyl Isopropyl Amino Ethanol

Electronic Structure and Bonding Analysis

No specific studies on the electronic structure and bonding of 2-[Allyl(isopropyl)amino]ethanol have been found. A theoretical investigation would typically involve the following methods.

Density Functional Theory (DFT) Calculations for Ground States

A DFT study of this compound would calculate the optimized ground-state geometry. This would involve determining key structural parameters such as bond lengths, bond angles, and dihedral angles. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining accurate results. From these calculations, one could derive properties like the molecule's dipole moment, frontier molecular orbitals (HOMO-LUMO gap), and the distribution of electron density, which would provide insights into its reactivity.

Ab Initio and Semiempirical Methods for Molecular Properties

Beyond DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could provide more accurate electronic energies and properties, albeit at a higher computational cost. Semiempirical methods (e.g., AM1, PM3) could offer a faster, though less accurate, way to explore the molecule's properties, which might be useful for preliminary analyses or for very large systems involving this molecule. These studies would yield data on ionization potential, electron affinity, and other electronic properties.

Conformational Analysis and Potential Energy Surfaces of the Compound

A thorough conformational analysis of this compound has not been published. Such a study would be essential to understand the molecule's flexibility and the relative energies of its different spatial arrangements. By systematically rotating the key single bonds (e.g., C-C, C-N, C-O), a potential energy surface (PES) could be generated. This surface would reveal the global minimum energy conformer (the most stable shape) as well as other local minima and the energy barriers for interconversion between them. This information is critical for understanding how the molecule might interact with other species, such as receptors or reactants.

Reaction Mechanism Predictions and Energy Profiles

There is no available research on the theoretical prediction of reaction mechanisms involving this compound.

Theoretical Elucidation of Intra- and Intermolecular Reactions

Computational methods could be used to model potential reactions. For instance, an intramolecular reaction like a acs.orgacs.org-sigmatropic rearrangement could be investigated. For intermolecular reactions, such as its reaction with an electrophile, computational modeling could map out the entire reaction pathway. This involves locating the transition state structures connecting reactants to products and calculating the activation energies, providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Regio-, Chemo-, and Stereoselectivity in Organic Transformations

For reactions where multiple products are possible, computational chemistry could predict the selectivity.

Regioselectivity: In a reaction like hydroboration-oxidation of the allyl group, calculations could determine whether the addition occurs at the terminal or internal carbon of the double bond by comparing the activation energies of the two possible pathways.

Chemoselectivity: The molecule has multiple reactive sites (the amine, the alcohol, and the alkene). Theoretical models could predict which site is most likely to react with a given reagent. For example, by calculating the energies of competing reaction pathways, one could determine if acylation is more likely to occur at the nitrogen or the oxygen atom.

Stereoselectivity: If the reaction can produce different stereoisomers, computational analysis of the transition states leading to each isomer can predict which one is favored energetically, thus explaining the stereochemical outcome of the reaction.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com These simulations can provide a detailed view of the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules. nih.govnih.govoup.comrsc.orgresearchgate.netrsc.org

The general procedure for an all-atom MD simulation of this compound would involve defining a force field, which is a set of parameters that describes the potential energy of the system. nih.gov The molecule would be placed in a simulation box, often filled with a solvent like water, to mimic experimental conditions. youtube.comnih.gov The system is then subjected to energy minimization to remove any unfavorable contacts, followed by a period of equilibration where the temperature and pressure are brought to the desired values. Finally, a production run is performed, during which the trajectory of each atom is saved for later analysis. youtube.comresearchgate.net

Interactions with other molecules or surfaces can also be simulated. By introducing other chemical species into the simulation box, one can study the formation of intermolecular hydrogen bonds, van der Waals interactions, and their impact on the dynamics of this compound. oup.comrsc.org For example, simulations could model the interaction of the compound with a model cell membrane or a polymer surface. rsc.org

Table 1: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound in Water

PropertyDescriptionHypothetical Value
Average Radius of Gyration (Å)A measure of the molecule's compactness.3.5 ± 0.2
Solvent Accessible Surface Area (Ų)The surface area of the molecule accessible to solvent.250 ± 15
Average Number of Hydrogen Bonds (to water)The average number of hydrogen bonds between the molecule and water.3.1 ± 0.8
Rotational Correlation Time (ps)The time it takes for the molecule to rotate by one radian.50 ± 5

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comdtic.miloup.comaip.orguni-bonn.de These predictions are invaluable for aiding in the assignment of experimental spectra and for understanding the relationship between molecular structure and spectroscopic features. capes.gov.brq-chem.comresearchgate.net

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would typically begin with an optimization of the molecule's geometry at a chosen level of theory and basis set. github.io Since the molecule has several rotatable bonds, it is crucial to identify the lowest energy conformers, as the predicted chemical shifts will be a Boltzmann-weighted average of the shifts for each significant conformer. rsc.org

Once the relevant conformers are identified, NMR shielding constants are calculated for each nucleus (¹H and ¹³C). These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The choice of the DFT functional and basis set can significantly impact the accuracy of the predictions, and it is common to benchmark different methods against experimental data for related compounds. github.io Solvent effects can also be incorporated into the calculations using implicit or explicit solvent models, which can be important for accurately predicting the chemical shifts of protons involved in hydrogen bonding, such as the hydroxyl proton. rsc.orgacs.org

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C (C=O)-H (OH)3.5
C (C-O)60.5H (CH₂-O)3.6
C (C-N)55.2H (CH-N)2.8
C (Allyl CH₂)135.1H (Allyl CH₂)5.2
C (Allyl CH)117.8H (Allyl CH)5.9
C (Isopropyl CH)50.1H (Isopropyl CH)3.1
C (Isopropyl CH₃)20.3H (Isopropyl CH₃)1.1

This table is for illustrative purposes and does not represent actual experimental or calculated data. The chemical shifts are referenced to TMS.

IR Vibrational Frequency Predictions

The prediction of the infrared (IR) spectrum of this compound also relies on quantum chemical calculations. dtic.miloup.comaip.orgacs.org After optimizing the molecular geometry, a frequency calculation is performed. youtube.com This calculation determines the vibrational frequencies and the corresponding IR intensities of the normal modes of the molecule. mit.edu

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and basis set limitations. acs.org Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental spectra. acs.orgacs.org

The predicted IR spectrum can be used to assign the absorption bands observed in an experimental spectrum to specific molecular vibrations. wayne.edumasterorganicchemistry.com For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C-H stretches of the alkyl and allyl groups, the C=C stretch of the allyl group, and the C-N and C-O stretching vibrations.

Table 3: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) and Intensities for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H stretch3450Strong, Broad
C-H stretch (sp³)2850-2960Medium
C-H stretch (sp²)3020-3080Medium
C=C stretch1645Medium
C-N stretch1100-1200Medium
C-O stretch1050Strong

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Advanced Spectroscopic and Analytical Characterization of 2 Allyl Isopropyl Amino Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-[Allyl(isopropyl)amino]ethanol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon environments and their connectivities.

1D and 2D NMR Techniques for Structural Confirmation and Connectivity

The confirmation of the chemical structure of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts in the ¹H NMR spectrum can be predicted based on the analysis of its constituent fragments: the allyl group, the isopropyl group, and the ethanolamine (B43304) backbone.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The allyl group will exhibit characteristic signals for the vinyl protons, with the internal methine proton appearing as a multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons. The isopropyl group will show a methine proton as a septet coupled to the six equivalent methyl protons, which will appear as a doublet. The ethanolamine moiety will have two methylene groups, each appearing as a triplet, and a hydroxyl proton, which may be a broad singlet depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom. The chemical shifts will be characteristic of the functional groups present. The olefinic carbons of the allyl group will appear in the downfield region (115-140 ppm), while the aliphatic carbons of the isopropyl and ethanolamine groups will be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
N-CH ₂-CH=CH₂~3.1-3.3~55-60dJ ≈ 6-7
N-CH₂-CH =CH₂~5.7-5.9~134-136ddtJ ≈ 17, 10, 6
N-CH₂-CH=CH~5.1-5.3~116-118m
N-CH (CH₃)₂~2.8-3.0~50-55septetJ ≈ 6-7
N-CH(C H₃)₂~1.0-1.2~18-22dJ ≈ 6-7
N-CH ₂-CH₂OH~2.6-2.8~52-56tJ ≈ 5-6
N-CH₂-CH ₂OH~3.5-3.7~58-62tJ ≈ 5-6
N-CH₂-CH₂OH Variable (broad s)-s

2D NMR Spectroscopy:

To unequivocally assign these signals and confirm the connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the protons of the allyl group, the isopropyl methine and methyl protons, and the adjacent methylene protons of the ethanolamine chain. This confirms the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the protons of the N-CH₂ group of the allyl moiety and the carbons of the isopropyl group, confirming their connection through the nitrogen atom.

Dynamic NMR for Conformational and Exchange Studies

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics and exchange processes in this compound. nih.gov The rotation around the C-N bonds and the C-C bonds of the ethanolamine backbone can lead to the existence of different conformers in solution.

At room temperature, the rotation around these bonds may be fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, the rate of this exchange can be slowed down. nih.gov If the exchange rate becomes slow enough, separate signals for the different conformers may be observed. This allows for the determination of the energy barriers for these conformational changes.

Furthermore, the proton on the hydroxyl group can undergo chemical exchange with other protic species in the solution, such as water or other alcohol molecules. nih.gov This exchange process often leads to a broadening of the OH signal in the ¹H NMR spectrum. Variable temperature NMR studies can provide information on the rate of this exchange.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula. For a molecule with the formula C₈H₁₇NO, the theoretical exact mass can be calculated.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Ion Type
[C₈H₁₇NO + H]⁺144.1383[M+H]⁺
[C₈H₁₇NO + Na]⁺166.1202[M+Na]⁺

The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule of this compound. In an MS/MS experiment, the molecular ion ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

Common fragmentation pathways for amino alcohols include the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the loss of small neutral molecules like water. libretexts.org

Predicted Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org In this compound, this could lead to the loss of an ethyl-hydroxyl radical or an allyl radical. The most stable fragment is often the one that results in a resonance-stabilized carbocation.

Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, especially under energetic CID conditions.

Loss of Allyl Group: The cleavage of the N-allyl bond would result in the loss of an allyl radical (41 Da).

Loss of Isopropyl Group: Cleavage of the N-isopropyl bond would lead to the loss of an isopropyl radical (43 Da).

Interactive Data Table: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

m/z of Fragment Ion Proposed Structure/Loss
126[M+H - H₂O]⁺
102[M+H - C₃H₅]⁺ (Loss of allyl)
100[M+H - C₃H₇]⁺ (Loss of isopropyl)
86Cleavage of the ethanolamine side chain
72[CH₂=N⁺(H)CH(CH₃)₂]
58[CH₂=N⁺(H)CH₂CH=CH₂]

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. epequip.com These spectra are unique for each compound and serve as a molecular fingerprint, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-O functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the isopropyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. The vinylic C-H stretch of the allyl group will be observed above 3000 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the allyl group will give a peak around 1640-1680 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol will be in the range of 1000-1100 cm⁻¹.

C-N Stretch: The C-N stretching vibrations will appear in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like O-H and C=O give strong IR signals, non-polar bonds like C=C and C-C often produce strong Raman signals.

C=C Stretch: The C=C stretching vibration of the allyl group is expected to show a strong and sharp peak in the Raman spectrum around 1640-1680 cm⁻¹.

Symmetric C-N-C Stretch: The symmetric stretching of the C-N-C bonds may be more prominent in the Raman spectrum than in the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-HStretching3200-3600WeakBroad (IR)
C-H (sp³)Stretching2850-30002850-3000Medium-Strong
C-H (sp²)Stretching3010-30903010-3090Medium
C=CStretching1640-16801640-1680Medium (IR), Strong (Raman)
C-OStretching1000-1100WeakStrong (IR)
C-NStretching1000-1250MediumMedium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For derivatives of this compound that can be crystallized, this technique provides unambiguous proof of their solid-state structure, including bond lengths, bond angles, and conformational details. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate a map of electron density, from which the positions of individual atoms can be inferred. nih.gov

The this compound molecule possesses a stereocenter at the carbon atom bonded to the hydroxyl group, meaning it exists as a pair of enantiomers. X-ray crystallography is the most reliable technique for the unambiguous determination of the absolute configuration (the actual spatial arrangement of atoms) of a chiral molecule. wikipedia.org By using anomalous dispersion effects, the absolute structure of a pure enantiomer of a this compound derivative can be assigned as either R or S according to the Cahn-Ingold-Prelog priority rules. wikipedia.org This is crucial for understanding its stereospecific interactions in a chiral environment, such as with biological receptors or in asymmetric catalysis. The determination requires a high-quality crystal of an enantiomerically pure sample. wikipedia.org

Chiral Analytical Methods for Enantiomeric Excess Determination

When a sample of this compound is not enantiomerically pure but exists as a mixture of its two enantiomers, it is essential to quantify their relative amounts. This is expressed as the enantiomeric excess (e.e.), which measures how much more of one enantiomer is present compared to the other. Several specialized analytical techniques are available for this purpose. nih.gov

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). gcms.cz As the enantiomeric mixture passes through the column, the molecules interact with the CSP. These interactions form transient, diastereomeric complexes, which have slightly different energies for each enantiomer. nih.gov This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. libretexts.org The ratio of the areas of these two peaks is used to calculate the enantiomeric excess of the sample. Derivatization of the amino alcohol may sometimes be employed to improve volatility and separation. nih.govuni-tuebingen.de

Table 1: Illustrative Chiral GC Separation Data for this compound Enantiomers

ParameterValue
Column Cyclodextrin-based Chiral Stationary Phase
Oven Temperature 120 °C (Isothermal)
Carrier Gas Helium
Retention Time (R)-enantiomer 15.2 minutes
Retention Time (S)-enantiomer 15.8 minutes
Resolution (Rs) 1.8

Note: This data is hypothetical and serves to illustrate typical results.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers for both analytical and preparative purposes. researchgate.net Similar to chiral GC, the technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). uma.es Polysaccharide-based CSPs are particularly effective for separating a broad range of chiral compounds, including amino alcohols. nih.gov A solution of the this compound mixture (the mobile phase) is pumped through a column packed with the CSP. The enantiomers are separated based on the stability of the transient diastereomeric complexes they form with the chiral phase, leading to different retention times. A detector, typically UV, measures the concentration of each enantiomer as it elutes from the column, allowing for the determination of enantiomeric excess. uma.es

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 9.5 minutes
Retention Time (Enantiomer 2) 11.2 minutes
Resolution (Rs) > 2.0

Note: This data is hypothetical and serves to illustrate typical results.

Chiral molecules are optically active, meaning they rotate the plane of polarized light. libretexts.org Optical rotation, measured using a polarimeter, can be used to assess the enantiomeric purity of a sample. The two enantiomers of this compound will rotate light by an equal magnitude but in opposite directions. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD) spectroscopy is another chiroptical technique that relies on the differential absorption of left- and right-circularly polarized light. wikipedia.org An achiral molecule will not absorb the two types of polarized light differently, but a chiral molecule will. This results in a CD spectrum, which is a plot of the difference in absorption versus wavelength. The CD spectra of the two enantiomers of this compound would be mirror images of each other. CD spectroscopy provides information about the absolute configuration and conformational features of chiral molecules. libretexts.org

Table 3: Expected Chiroptical Properties for Enantiomers of this compound

Property(R)-enantiomer(S)-enantiomer
Specific Rotation [α] Positive (+)Negative (-)
Circular Dichroism Signal Positive or Negative Cotton EffectOpposite-signed Cotton Effect

Note: The specific signs are illustrative and depend on the molecule and measurement conditions.

Emerging Research Areas and Future Perspectives for 2 Allyl Isopropyl Amino Ethanol

Integration into Advanced Materials and Nanostructures

The dual functionality of the allyl and hydroxyl groups in 2-[Allyl(isopropyl)amino]ethanol makes it a promising candidate for the development of advanced polymers and for the surface functionalization of nanostructures.

The allyl group provides a site for polymerization. Research into related compounds, such as propoxylated allyl alcohols, has demonstrated the feasibility of creating homopolymers and copolymers through free-radical polymerization. google.com These polymers, which feature hydroxyl groups, are valuable in a range of applications including the formulation of polyurethanes, coatings, and unsaturated polyesters. google.com By analogy, this compound could be polymerized or copolymerized to create functional polymers. The resulting materials would feature pendant amino alcohol groups, which could be used to tune the polymer's physical properties, such as solubility and thermal stability, or to provide sites for further chemical modification.

Furthermore, the amino alcohol moiety is well-suited for anchoring the molecule to the surface of nanostructures. The amine and hydroxyl groups can form coordinate bonds or other non-covalent interactions with the surfaces of materials like gold nanoparticles. Studies have shown that amino acids can be used to functionalize gold nanoparticles, leading to the self-assembly of these particles into larger, ordered structures. researchgate.net The amino and hydroxyl groups of this compound could similarly be used to modify the surface of nanoparticles, creating stable, functionalized nanomaterials for use in biosensors, catalysis, and drug delivery systems. researchgate.net

Supramolecular Assembly and Self-Organizing Systems Utilizing the Amino Alcohol Framework

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. youtube.comyoutube.com The amino alcohol framework of this compound is particularly adept at participating in these interactions, suggesting its potential role in the construction of complex, self-organizing systems.

Amino acids and their derivatives are known to self-assemble into ordered nanostructures through a variety of non-covalent interactions. beilstein-journals.org The amino and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular architectures. Research on other amphiphilic amino alcohols has shown their ability to form chiral environments that can control the stereochemistry of photochemical reactions. nih.gov This highlights the potential for this compound to act as a building block for creating functional supramolecular assemblies that can serve as nanoreactors or chiral recognition systems. nih.gov

Moreover, amino-terminated molecules are widely used to create self-assembled monolayers (SAMs) on surfaces like silica, which are foundational in fields such as biosensors. rsc.org The amine group in this compound could be used to graft the molecule onto a surface, creating a monolayer with exposed allyl and hydroxyl groups available for further functionalization.

FeatureRole in Supramolecular AssemblyPotential Application
Amino Group Hydrogen bonding, electrostatic interactions, surface binding. beilstein-journals.orgrsc.orgFormation of self-assembled monolayers, directing assembly of charged species.
Hydroxyl Group Hydrogen bonding. beilstein-journals.orgStabilizing supramolecular structures, providing sites for esterification.
Allyl Group Can be used for post-assembly modification via polymerization or click chemistry.Cross-linking of assembled structures to enhance stability.
Isopropyl Group Provides steric bulk, influencing the packing and geometry of the assembly.Tuning the morphology of self-assembled nanostructures.

Green Chemistry Principles in the Synthesis and Application of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ftloscience.comacs.orgrroij.com These principles can be applied to both the synthesis and the subsequent use of this compound.

The synthesis of amino alcohols can be made more environmentally benign by employing energy-efficient technologies like microwave (MW) and ultrasound (US) irradiation. researchgate.netnih.gov These methods often lead to significantly reduced reaction times, higher yields, and greater selectivity compared to conventional heating. researchgate.net For instance, the microwave-assisted Kabachnik-Fields reaction has been successfully used for the synthesis of α-aminophosphonates from amino alcohols in a solvent-free and catalyst-free manner. mdpi.com Similarly, ultrasound has been shown to accelerate acylation reactions of amino alcohols, often in water or under solvent-free conditions. nih.govscielo.org.mx

Beyond the synthesis, the application of this compound can also align with green chemistry principles. Using it as a building block reduces the need for protection/deprotection steps in more complex syntheses, which aligns with the principle of reducing derivatives. acs.orgnih.gov Furthermore, if used as a catalyst or in a material that can be easily recycled, it would contribute to waste prevention. acs.org

Green Chemistry ApproachApplication to this compound SynthesisKey Advantages
Microwave-Assisted Synthesis Can be used to accelerate the N-alkylation of an ethanolamine (B43304) derivative with an allyl halide or the reductive amination process. researchgate.netmdpi.comRapid heating, increased reaction rates, higher yields, often solvent-free. researchgate.net
Ultrasound-Assisted Synthesis Can promote reactions through acoustic cavitation, enhancing mass transfer and reaction rates. nih.govEnergy efficiency, can be performed in greener solvents like water, shorter reaction times. nih.gov
Use of Greener Solvents Performing the synthesis in water or ethanol (B145695) instead of more hazardous organic solvents. nih.govscielo.org.mxReduced toxicity and environmental impact, improved safety. rroij.com
Catalysis Employing recyclable catalysts for the synthesis to minimize waste. nih.govReduces waste (improves atom economy) and allows for catalyst reuse. acs.org

Development of Novel Reaction Methodologies Involving the Compound

The reactivity of the tertiary amine and the allyl group in this compound opens the door to its use in modern synthetic methodologies, including photocatalysis and flow chemistry.

Photocatalysis and Electrocatalysis with Derived Systems

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. The tertiary amine in this compound is a prime candidate for photocatalytic activation. Upon interaction with an excited photocatalyst, the amine can undergo single-electron transfer to form a radical cation, which can then lose a proton to generate a nucleophilic α-amino radical. nih.gov This radical can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org

Of particular relevance is the dual catalytic approach combining an iridium photocatalyst with a copper catalyst for the amino-functionalization of allyl alcohols. nih.govnih.gov This strategy allows for the regioselective amination and cross-coupling of various nucleophiles with the allyl group. nih.govnih.gov A similar strategy could potentially be applied to derivatives of this compound, using the amine as the radical precursor for intramolecular cyclizations or intermolecular additions. Photocatalytic methods have also been developed for the α-C-H alkylation of unprotected primary and secondary amines, a strategy that could be adapted for the functionalization of the carbon alpha to the nitrogen in this compound. nih.gov

While specific research on the electrocatalysis of this compound is limited, electrochemistry is often integrated into flow chemistry systems and represents a promising avenue for performing oxidation or reduction reactions without the need for chemical redox agents. acs.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and easier scalability. amf.chmt.com This technology is increasingly being adopted by the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients (APIs) and other valuable compounds.

The synthesis of this compound itself, or its subsequent derivatization, is well-suited for a flow chemistry approach. For example, the synthesis of other amino alcohols has been successfully demonstrated in flow, achieving high yields and throughput. newdrugapprovals.org High-temperature and high-pressure conditions can be safely achieved in microreactors, often accelerating reactions that are slow in batch. amf.ch The direct amination of alkyl halides, a potential step in the synthesis of the target compound, has been shown to be highly efficient under high-temperature flow conditions. newdrugapprovals.org

Furthermore, flow chemistry allows for the "telescoping" of multiple synthetic steps, where the output of one reactor is fed directly into the next, minimizing purification and handling of intermediates. nih.gov This could enable the efficient, automated, and scalable production of this compound and its derivatives for various applications. acs.org

TechnologyPotential Application to this compoundAdvantages
Photocatalysis Generation of α-amino radicals for C-C or C-heteroatom bond formation; functionalization of the allyl group. nih.govnih.govMild reaction conditions, high selectivity, novel reactivity. nih.gov
Flow Chemistry Scalable and safe synthesis of the compound; multi-step "telescoped" synthesis of derivatives. newdrugapprovals.orgnih.govImproved safety, enhanced process control, higher throughput, easy scalability. mt.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-[Allyl(isopropyl)amino]ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between allyl bromide and isopropylamine derivatives. For example, describes a protocol using allyl amines and isopropyl-containing precursors in the presence of silica gel chromatography for purification . Reaction optimization may require adjusting stoichiometric ratios (e.g., 2 equivalents of amine per allyl bromide, as in ) and solvent selection (e.g., chloroform or inert atmospheres for stability, as noted in and ) . Yield improvements are often achieved via temperature control (e.g., 400°C for vapor-phase hydrogenation in related allyl alcohol syntheses, ) .

Q. How can researchers characterize the physicochemical properties of this compound, such as phase behavior or solubility?

  • Methodological Answer : Phase diagrams for similar alcohols (e.g., isopropyl-allyl mixtures) can be constructed using the NRTL model, which incorporates binary interaction parameters and Antoine constants ( ) . Solubility in polar solvents (e.g., ethanol, isopropyl alcohol) is inferred from protocols in and , where analogous compounds are dissolved in ethanol for chromatographic or coating applications .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Occupational exposure guidelines for structurally related compounds (e.g., allyl chloride, isopropyl ether) recommend using personal protective equipment (PPE) such as gloves and closed systems to minimize inhalation ( and ) . Stability tests in deuterated solvents (e.g., chloroform with diisopropylamine, ) suggest inert atmospheres may prevent degradation during storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic interactions between the allyl and isopropyl groups. highlights the use of pyrimidine derivatives in multicomponent reactions, where steric effects from the isopropyl group influence regioselectivity . Experimental validation via 1H^1H-NMR (e.g., isomer ratios in ) can resolve computational predictions .

Q. What strategies resolve contradictions in metabolic or degradation pathways of this compound across species?

  • Methodological Answer : Species-specific cytochrome P450 enzyme activity (e.g., CYP1A2 in humans, ) may explain divergent metabolite ratios. Researchers should conduct comparative in vitro assays using liver microsomes from multiple species, followed by LC-MS/MS quantification (as in for s-triazine herbicides) .

Q. How can thermodynamic parameters guide the design of separation processes for this compound from reaction mixtures?

  • Methodological Answer : Vapor-liquid equilibrium (VLE) data for isopropyl-allyl alcohol mixtures ( ) provide boiling point benchmarks. Fractional distillation or flash chromatography (e.g., silica gel purification in ) can be optimized using activity coefficients calculated via the NRTL model .

Data Contradiction and Optimization

Q. Why do reported yields for allyl-isopropyl derivatives vary in literature, and how can reproducibility be improved?

  • Methodological Answer : Discrepancies often arise from solvent purity (e.g., hygroscopic solvents in ) or catalyst deactivation (e.g., cadmium-zinc catalysts in ) . Standardizing reaction conditions (e.g., inert atmospheres, pre-dried solvents) and reporting detailed NMR/MS data () enhances reproducibility .

Q. What analytical techniques differentiate this compound from structural analogs like 2-(ethylpropylamino)ethanol?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR can distinguish allyl vs. ethyl groups. and provide reference spectra for ethanolamine derivatives, where chemical shifts at δ 120–130 ppm (allyl carbons) and δ 20–30 ppm (isopropyl methyl groups) are diagnostic .

Experimental Design Tables

Parameter Optimized Condition Evidence Source
Synthesis Solvent Chloroform (stabilized with diisopropylamine)
Purification Silica gel chromatography (hexane:EtOAc)
Thermal Stability Stable ≤ 50°C (inert atmosphere recommended)
Analytical Method 1H^1H-NMR in CDCl3_3 (δ 5.8–6.0 ppm for allyl protons)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.